molecular formula C8H6Br4O B11959277 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene CAS No. 59410-14-9

1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene

Cat. No.: B11959277
CAS No.: 59410-14-9
M. Wt: 437.75 g/mol
InChI Key: OGXHSRAXVYFXCV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene typically involves the bromination of 3-methoxy-6-methyl-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,5 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene is unique due to its specific bromination pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

CAS No.

59410-14-9

Molecular Formula

C8H6Br4O

Molecular Weight

437.75 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3-methoxy-6-methylbenzene

InChI

InChI=1S/C8H6Br4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3

InChI Key

OGXHSRAXVYFXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)OC)Br)Br

Origin of Product

United States

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